![molecular formula C12H13NO B8097177 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8097177.png)
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for aromatic rings, tert-butyl groups, and acetylenic groups, making it valuable in drug discovery and materials science .
Preparation Methods
The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method involves the use of radical initiators to facilitate the formation of the bicyclo[1.1.1]pentane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of BCP-CA typically involves methods that enhance the efficiency and yield of the compound. Recent studies have highlighted various synthetic routes, including metal-free homolytic aromatic alkylation techniques that facilitate the formation of the bicyclic structure with high specificity and minimal byproducts . The compound's structure consists of a bicyclo[1.1.1]pentane core with a phenyl group and a carboxamide functional group, which contributes to its distinct chemical properties.
Pharmacokinetics and Bioavailability
One of the notable applications of BCP-CA is in enhancing the pharmacokinetic profiles of existing drugs. For instance, studies have shown that modifications using the BCP scaffold can significantly improve the bioavailability of compounds like resveratrol by reducing rapid metabolism and increasing plasma concentration levels . In vivo studies indicated that BCP-modified compounds achieved higher maximum plasma concentrations compared to their non-modified counterparts, suggesting a promising avenue for drug development .
Anticancer Activity
BCP-CA has been evaluated for its anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. A comparative analysis demonstrated that BCP derivatives exhibited similar or enhanced activity against metastatic breast cancer (MDA-MB-231), pancreatic cancer (MiaPaCa2), and B-cell lymphoma (SU-DHL-10) cell lines when compared to traditional compounds such as resveratrol . This highlights the potential of BCP-CA as a scaffold for developing new anticancer agents.
Industrial Applications
Beyond medicinal chemistry, BCP-CA serves as a versatile building block in organic synthesis, particularly in creating complex molecules for materials science and polymer development. Its stability under various reaction conditions makes it suitable for producing specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and biological activity.
3-Phenylbicyclo[1.1.1]pentan-1-amine:
The uniqueness of this compound lies in its specific functional group, which can impart distinct properties and applications compared to its analogs.
Biological Activity
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its three interconnected carbon atoms in a highly strained configuration. The presence of the phenyl group and the carboxamide functional group contributes to its chemical reactivity and biological properties.
Molecular Formula: C12H13N1O1
SMILES Notation: C1C2(CC(C1)C2=O)C3=CC=CC=C3
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclo Core: This can be achieved through cyclization reactions starting from simpler precursors.
- Introduction of the Phenyl Group: Often accomplished via Friedel-Crafts alkylation.
- Amidation Reaction: The final step involves reacting the intermediate with an amine to introduce the carboxamide group.
Biological Activity
This compound exhibits a range of biological activities, including:
Anticancer Activity:
Research indicates that compounds with bicyclic structures can exhibit significant anticancer properties. For example, studies have shown that derivatives of bicyclo[1.1.1]pentanes can inhibit cancer cell proliferation in various cell lines, such as MDA-MB-231 (breast cancer) and MiaPaCa2 (pancreatic cancer) .
Mechanism of Action:
The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in tumor growth and survival pathways . The rigid structure allows for effective binding and modulation of these targets.
Inhibitory Effects:
Inhibitory studies have shown that this compound can act on peptidylarginine deiminases (PADs), which are implicated in various diseases, including cancer and neurodegenerative disorders . The compound's ability to modulate PAD activity suggests potential therapeutic applications.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Pharmacokinetic Profile
Another research effort focused on the pharmacokinetic properties of bicyclic compounds similar to this compound. It was observed that modifications to the bicyclic structure significantly improved bioavailability compared to traditional phenolic compounds, highlighting the potential for enhanced therapeutic profiles .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCJOVEBGFKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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